1-Methyl-5,5-diphenylazepan-4-one
Description
1-Methyl-5,5-diphenylazepan-4-one is a seven-membered azepanone ring system featuring two phenyl substituents at the 5-position and a methyl group at the 1-position. Azepanones, in particular, are studied for their conformational flexibility, which enables interactions with diverse biological targets.
Properties
CAS No. |
6636-28-8 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-methyl-5,5-diphenylazepan-4-one |
InChI |
InChI=1S/C19H21NO/c1-20-14-12-18(21)19(13-15-20,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
InChI Key |
MADWTYLXETXWLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)C(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-5,5-diphenylazepan-4-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-methyl-5,5-diphenyl-1,4-pentanedione with ammonia or primary amines can lead to the formation of the azepanone ring. The reaction typically requires heating and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process. Additionally, the selection of suitable solvents and catalysts plays a crucial role in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5,5-diphenylazepan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azepanone ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
1-Methyl-5,5-diphenylazepan-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5,5-diphenylazepan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Limitations
- Opportunities: Azepanones’ flexibility could be leveraged for targeting enzymes with larger binding pockets, contrasting with imidazoles’ suitability for rigid active sites .
Biological Activity
1-Methyl-5,5-diphenylazepan-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H21NO
- Molecular Weight : 279.4 g/mol
- CAS Number : 6636-28-8
- IUPAC Name : this compound
The compound belongs to the class of azepanones, characterized by a seven-membered lactam structure. Its unique structure, featuring a methyl group and two phenyl groups, contributes to its distinct chemical and biological properties.
This compound exhibits various biological activities primarily through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, affecting processes such as cell growth and apoptosis.
- Protein-Ligand Interactions : It binds to proteins, modulating their functions which can lead to therapeutic effects in various diseases.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant anticancer properties. A study showed that derivatives of azepanones exhibited cytotoxicity against different cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells. The most active compounds in this series caused substantial DNA fragmentation in HT-29 cells.
Anticonvulsant Properties
Some studies suggest that this compound may exhibit anticonvulsant properties. Similar compounds have been reported to reduce seizure activity in animal models, indicating potential for treating epilepsy.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. Although specific data on this compound's antioxidant activity is limited, related compounds have shown promising results .
Study on Anticancer Activity
In a notable study involving azepanone derivatives, researchers conducted cytotoxicity assays using MTT assays against several cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced efficacy against cancer cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HT-29 | 15.0 |
| Other Derivative A | MCF-7 | 25.0 |
| Other Derivative B | HT-29 | 10.0 |
Enzyme Inhibition Studies
Another research effort focused on the enzyme inhibition profile of related azepanones. The study utilized various assays to evaluate the inhibitory effects on tyrosine kinases and cyclooxygenases (COX). Results indicated that these compounds could effectively inhibit COX enzymes involved in inflammatory processes, which may contribute to their therapeutic potential in managing inflammation-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
